1,2-Ethanediamine, N,N-dimethyl-N'-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)-
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Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- typically involves multiple steps. One common method includes the reaction of 1,2-ethanediamine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine
- N-ethyl-N’,N’-dimethyl-N-(4-methylcyclohexyl)-1,2-ethanediamine
- N-benzyl-N’,N’-dimethyl-N-(4-nitrobenzyl)-1,2-ethanediamine
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is unique due to its specific structure, which includes both aromatic and aliphatic components. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
131407-86-8 |
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Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[[4-[6-(4-methylphenyl)pyridin-2-yl]phenyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H27N3/c1-18-7-11-20(12-8-18)22-5-4-6-23(25-22)21-13-9-19(10-14-21)17-24-15-16-26(2)3/h4-14,24H,15-17H2,1-3H3 |
InChI Key |
FPLQEUULNMWXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origin of Product |
United States |
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